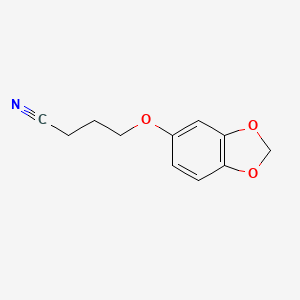

4-(1,3-Benzodioxol-5-yloxy)butanenitrile

Description

4-(1,3-Benzodioxol-5-yloxy)butanenitrile (CAS: 896656-70-5) is a nitrile derivative featuring a 1,3-benzodioxole (methylenedioxybenzene) substituent linked via an ether bond to a butanenitrile backbone. The compound is cataloged by CymitQuimica (Ref: 10-F374392) with a molecular formula of C₁₁H₁₀N₂O₃, though its commercial availability is currently discontinued . The compound’s purity in commercial listings is typically 95% .

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-yloxy)butanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c12-5-1-2-6-13-9-3-4-10-11(7-9)15-8-14-10/h3-4,7H,1-2,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDNELCUTMDJGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(1,3-Benzodioxol-5-yloxy)butanenitrile typically involves the reaction of 1,3-benzodioxole with butanenitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the hydroxyl group of 1,3-benzodioxole, followed by the addition of butanenitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

4-(1,3-Benzodioxol-5-yloxy)butanenitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the nitrile group into an amine.

Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where nucleophiles such as halides or alkoxides replace the hydroxyl group.

Scientific Research Applications

4-(1,3-Benzodioxol-5-yloxy)butanenitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages over existing treatments.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-yloxy)butanenitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Butanenitrile Derivatives

Butanenitrile derivatives with varying substituents highlight how functional groups influence physicochemical and biological properties:

- The nitrile group offers distinct reactivity (e.g., hydrolysis to carboxylic acids or participation in cycloadditions) compared to the amide in 3-butenamide, which is less reactive but more polar .

Benzodioxolyloxy-Containing Compounds

The benzodioxolyloxy moiety is prevalent in pharmaceuticals and agrochemicals due to its metabolic stability and ability to modulate lipophilicity:

- Key Differences :

- Paroxetine derivatives (e.g., Related Compound F) demonstrate the benzodioxolyloxy group’s role in central nervous system targeting, whereas 4-(1,3-Benzodioxol-5-yloxy)butanenitrile lacks the piperidine scaffold necessary for such activity .

- Acetohydrazide analogs (e.g., QZ-9282) prioritize hydrogen bonding via the hydrazide group, contrasting with the nitrile’s electrophilic character in the target compound .

Benzonitrile Derivatives

Benzonitrile derivatives with benzodioxolyl groups illustrate structural diversity in nitrile-containing compounds:

- Key Differences :

- The polycyclic benzonitrile (112301-64-1) incorporates heterocycles for target-specific interactions, while 4-(1,3-Benzodioxol-5-yloxy)butanenitrile’s linear structure prioritizes ease of functionalization .

Biological Activity

4-(1,3-Benzodioxol-5-yloxy)butanenitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article provides an in-depth analysis of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 4-(1,3-benzodioxol-5-yloxy)butanenitrile is , with a molecular weight of 219.23 g/mol. The compound features a benzodioxole moiety, which is known for its diverse biological activities.

The mechanism through which 4-(1,3-benzodioxol-5-yloxy)butanenitrile exerts its effects involves interaction with various biological targets. It has been shown to modulate enzyme activities and influence signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Recent studies have evaluated the anticancer properties of benzodioxole derivatives, including 4-(1,3-benzodioxol-5-yloxy)butanenitrile. For instance, a study investigated the cytotoxic effects of benzodioxole-based thiosemicarbazone derivatives on human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity while maintaining low toxicity towards normal cells (NIH/3T3). Specifically, the presence of substituents on the benzene ring influenced the anticancer activity significantly .

Enzyme Inhibition

The compound has also been assessed for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The findings suggest that while some derivatives demonstrate inhibitory activity against these enzymes, others do not correlate with anticancer efficacy. This indicates a complex relationship between enzyme inhibition and anticancer activity .

Data Table: Biological Activity Summary

| Activity | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Cytotoxicity | A549 | 12.5 | Significant inhibition |

| Cytotoxicity | C6 | 15.0 | Significant inhibition |

| AChE Inhibition | - | 25.0 | Moderate inhibition |

| BuChE Inhibition | - | Not significant | No notable inhibition |

Study 1: Anticancer Evaluation

In a study published in 2016, a series of benzodioxole derivatives were synthesized and tested for their anticancer properties. Among these, compounds with biphenyl substituents displayed enhanced lipophilicity and increased anticancer activity against A549 and C6 cell lines. The study concluded that structural modifications significantly impact biological efficacy .

Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of related benzodioxole compounds. These studies highlighted their potential as therapeutic agents in neurodegenerative diseases due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.